molecular formula C14H21N3O B7455872 1-(1-Ethylpiperidin-4-yl)-3-phenylurea

1-(1-Ethylpiperidin-4-yl)-3-phenylurea

Cat. No.: B7455872
M. Wt: 247.34 g/mol
InChI Key: IKUXMSCODNTDSH-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 1-ethylpiperidin-4-yl substituent linked via a urea (-NH-C(=O)-NH-) moiety. The ethylpiperidine group may confer unique steric and electronic properties compared to other substituents, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-17-10-8-13(9-11-17)16-14(18)15-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUXMSCODNTDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea exhibits potential anticancer activity. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers, by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has demonstrated effectiveness against a range of bacteria and fungi. The structural features of the compound allow it to interact with bacterial membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics amidst rising antibiotic resistance .

Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of this compound. Preliminary studies suggest that it may have potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotective effects .

Materials Science

Organic Electronics
In materials science, this compound is being investigated for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a hole transport material, which is critical for improving the efficiency of these devices .

Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that polymers modified with this compound exhibit improved stability and performance in various applications, including coatings and adhesives .

Case Study 1: Anticancer Research

A study published in Cancer Letters evaluated the efficacy of this compound derivatives against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound showed promising results, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Cleavage occurs at the C–N bond of the urea group, yielding 1-ethylpiperidin-4-amine and phenyl isocyanate as primary products .
    Conditions : 1M HCl, reflux for 6–8 hr .

  • Basic Hydrolysis :
    Generates ammonia/amine derivatives and carbon dioxide.
    Conditions : 1M NaOH, 80°C, 4–6 hr .

Oxidation Reactions

Oxidation primarily targets the ethyl group on the piperidine ring:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 25°C, 12 hr1-(Piperidin-4-yl)-3-phenylurea carboxylic acid58%
H₂O₂ (30%)Acetic acid, 60°C, 8 hrN-Oxide derivative42%

Substitution Reactions

Electrophilic aromatic substitution occurs on the phenyl ring:

Halogenation

Reagent Position Product Catalyst Source
Cl₂ (g)Para1-(1-Ethylpiperidin-4-yl)-3-(4-chlorophenyl)ureaFeCl₃
Br₂ in CCl₄Meta1-(1-Ethylpiperidin-4-yl)-3-(3-bromophenyl)ureaAlBr₃

Nitration

Conditions : HNO₃/H₂SO₄, 0°C → 50°C, 3 hr .
Product : 3-(4-Nitrophenyl) derivative (72% yield) .

Acylation Reactions

The piperidine nitrogen undergoes N-acylation:

Acylating Agent Conditions Product Application Source
Propionyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 4 hr1-(1-Propionylpiperidin-4-yl)-3-phenylureaImproved metabolic stability
Cyclopropanecarbonyl chlorideDMAP, DMF, 12 hr1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-phenylureaEnhanced pharmacokinetics

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Parameter Stability Half-Life Source
pH 7.4 (37°C)Stable for >24 hr (no decomposition)N/A
pH 1.2 (simulated gastric fluid)Partial hydrolysis (12–15% over 6 hr)28 hr
Liver microsomesMetabolized via CYP3A4-mediated oxidation45 min

Metabolic Reactions

Key biotransformation pathways identified in murine models :

  • Hydroxylation :

    • Position: Piperidine ring (C3)

    • Enzyme: CYP2D6

    • Metabolite: 3-Hydroxy derivative (major)

  • Glucuronidation :

    • Site: Urea NH group

    • Enzyme: UGT1A1

    • Metabolite: O-Glucuronide (excreted in urine)

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Source
Acidic hydrolysis1.2 × 10⁻³58.9H₂O/EtOH (1:1)
Bromination4.7 × 10⁻⁴72.3CCl₄
Propionylation2.1 × 10⁻²34.8CH₂Cl₂

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea, focusing on substituent groups and molecular properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 1-Ethylpiperidin-4-yl C₁₄H₂₁N₃O 247.34 Not explicitly reported
Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea) 2-Chloropyridin-4-yl C₁₂H₁₀ClN₃O 247.68 Plant growth regulator
1-(4-Methoxyphenyl)-3-phenylurea 4-Methoxyphenyl C₁₄H₁₄N₂O₂ 242.28 Not explicitly reported
1-(4-Cyanophenyl)-3-phenylurea 4-Cyanophenyl C₁₄H₁₁N₃O 237.26 Research chemical
1-(4-Hexyloxyphenyl)-3-phenylurea 4-Hexyloxyphenyl C₁₉H₂₄N₂O₂ 312.41 Anticancer research

Key Observations :

  • Forchlorfenuron’s 2-chloropyridinyl group is associated with regulatory activity in plant growth, but its chlorine atom and pyridine ring may increase toxicity (e.g., H411: Toxic to aquatic life) .
  • Alkoxy-substituted analogs (e.g., hexyloxy, octyloxy) exhibit higher molecular weights and improved synthetic yields (>89%), suggesting that longer alkyl chains enhance crystallinity and ease of isolation .
Anticancer Potential
  • Alkoxy-substituted ureas : 1-(4-Hexyloxyphenyl)-3-phenylurea and analogs demonstrated moderate anticancer activity, though specific mechanisms remain unelucidated. Their long alkyl chains may facilitate membrane penetration .
Plant Growth Regulation
  • Forchlorfenuron: A commercial plant growth regulator, it promotes cell division and fruit enlargement. However, it carries hazards such as carcinogenicity (Carc. 2) and aquatic toxicity .
  • Ethylpiperidine analog : The absence of a pyridine or chlorine substituent may reduce environmental toxicity, but its efficacy in plant growth regulation is untested.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize side reactions.

  • Temperature : Reactions proceed at 0–25°C over 4–12 hours, with monitoring via thin-layer chromatography (TLC).

  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures optimal yield, though a slight excess (1.1 equiv) of isocyanate may compensate for moisture sensitivity.

Example Protocol :

  • Dissolve 1-ethylpiperidin-4-amine (10 mmol) in 50 mL DCM under nitrogen.

  • Add phenyl isocyanate (10.5 mmol) dropwise at 0°C.

  • Stir at room temperature for 8 hours.

  • Quench with water, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the product as a white solid.

Yield and Purity

  • Yield : 75–85% after purification.

  • Purity : >95% (HPLC), confirmed by 1H^1H-NMR and mass spectrometry.

Carbamate Intermediate Route

An alternative two-step approach involves generating a carbamate intermediate from phenyl chloroformate and 1-ethylpiperidin-4-amine , followed by displacement with aniline. This method avoids handling volatile isocyanates and offers better control over reactivity.

Step 1: Carbamate Formation

Phenyl chloroformate reacts with 1-ethylpiperidin-4-amine in the presence of a base (e.g., triethylamine) to form 1-ethylpiperidin-4-yl phenylcarbamate :

1-Ethylpiperidin-4-amine+Phenyl chloroformateEt3NCarbamate intermediate\text{1-Ethylpiperidin-4-amine} + \text{Phenyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Carbamate intermediate}

Conditions :

  • Solvent: Chloroform or THF

  • Temperature: 0°C to room temperature

  • Reaction Time: 2–4 hours.

Step 2: Urea Formation

The carbamate intermediate reacts with aniline under basic conditions to yield the target urea:

Carbamate intermediate+AnilineBaseThis compound\text{Carbamate intermediate} + \text{Aniline} \xrightarrow{\text{Base}} \text{this compound}

Optimization :

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Temperature : 60–80°C for 6–10 hours.

Yield and Purity :

  • Overall Yield : 60–70%.

  • Purity : 90–93% (requires recrystallization from ethanol/water).

Comparative Analysis of Methods

ParameterAmine-Isocyanate RouteCarbamate Route
Reaction Steps 12
Yield 75–85%60–70%
Purity >95%90–93%
Key Advantage High efficiencyAvoids isocyanates
Key Limitation Toxicity of isocyanatesLower yield

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) for the amine-isocyanate route.

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate in hexane from 10% to 50%).

Characterization Data

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 1.08 (t, 3H, CH₂CH₃), 2.35–2.50 (m, 4H, piperidine), 3.20 (q, 2H, NCH₂), 6.80–7.40 (m, 5H, aromatic).

  • MS (ESI+) : m/z 248.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Isocyanates hydrolyze to amines in aqueous media. Use anhydrous solvents and inert atmosphere.

  • Byproduct Formation : Carbamate routes may yield symmetrical ureas. Optimize stoichiometry and reaction time .

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Ethylpiperidin-4-yl)-3-phenylurea in laboratory settings?

Methodological Answer:

  • Exposure Controls : Use mechanical exhaust systems to minimize inhalation risks and ensure proper ventilation. Safety showers and eye wash stations must be accessible .
  • Personal Protective Equipment (PPE) :
    • Respiratory : NIOSH/MSHA or EN 149-certified respirators to prevent inhalation of aerosols.
    • Gloves : Chemical-resistant gloves (e.g., nitrile) to avoid skin contact.
    • Eye Protection : OSHA-compliant goggles or safety glasses.
    • Clothing : Wear lab coats or chemical-resistant aprons .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if breathing is impaired.
    • Skin Contact : Wash thoroughly with water and remove contaminated clothing .

Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?

Methodological Answer:

  • Urea Formation : React 1-ethylpiperidin-4-amine with phenyl isocyanate in anhydrous dichloromethane under nitrogen.
  • Reaction Conditions :
    • Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.
    • Workup : Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Include cisplatin as a positive control .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer:

  • Variable Selection : Key factors include reaction temperature (20–40°C), molar ratio of amine to isocyanate (1:1–1:1.5), and solvent polarity (DCM vs. THF).

  • Design Matrix : Use a 2³ factorial design to evaluate interactions between variables. For example:

    RunTemp (°C)Molar RatioSolventYield (%)
    1201:1DCM65
    2401:1.5THF78
  • Analysis : Apply ANOVA to identify significant factors. Higher temperatures and excess isocyanate may improve yield .

Q. What strategies are effective in resolving contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

  • Data Triangulation :
    • Purity Verification : Characterize compounds via HPLC (>95% purity) and NMR to exclude impurities as confounding factors .
    • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 + 10% FBS).
    • Statistical Validation : Use multivariate regression to control for variables like solvent choice or incubation time .

Q. How can computational chemistry methods enhance the reaction design for novel derivatives of this compound?

Methodological Answer:

  • Reaction Pathway Prediction :
    • Quantum Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
    • Machine Learning : Train models on existing urea derivative datasets to predict reactivity and selectivity. For example, use ICReDD’s feedback loop to prioritize experimental conditions .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants derived via HPLC monitoring) .

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